N-(2-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine acetamide class, characterized by a thioether-linked acetamide moiety and a substituted aromatic system. The core structure includes a pyrazolo[1,5-a]pyrazine ring substituted with a 4-methylphenyl group at position 2, while the acetamide nitrogen is attached to a 2-fluorophenyl group.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4OS/c1-14-6-8-15(9-7-14)18-12-19-21(23-10-11-26(19)25-18)28-13-20(27)24-17-5-3-2-4-16(17)22/h2-12H,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNDEFSENZQXGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound is characterized by the following structural components:
- Fluorophenyl group : Enhances lipophilicity and may influence biological interactions.
- Pyrazolo[1,5-a]pyrazine moiety : Known for various pharmacological activities, including anticancer properties.
- Thioacetamide functional group : Contributes to the compound's reactivity and potential biological effects.
Anticancer Properties
Recent studies have indicated that compounds with pyrazolo[1,5-a]pyrazine structures exhibit significant anticancer activity. For instance, derivatives of pyrazolo compounds have shown promising results in inhibiting cancer cell proliferation. In a study evaluating various pyrazolo derivatives, one compound demonstrated an IC50 value of 49.85 μM against A549 lung cancer cells, indicating moderate potency in inducing cell apoptosis and inhibiting tumor growth .
Acetylcholinesterase Inhibition
Compounds similar to this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. A study highlighted that certain derivatives showed IC50 values ranging from 0.29 μM to 1.18 μM against AChE, indicating their potential as therapeutic agents for cognitive disorders .
Antimicrobial Activity
Some pyrazolo compounds have been reported to exhibit antimicrobial properties. For example, derivatives containing thiazole and acetamide functionalities were explored for their antibacterial effects, with some showing significant activity against Gram-positive and Gram-negative bacteria . The incorporation of a fluorinated aromatic ring may enhance the compound's interaction with microbial targets.
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Inhibition of key enzymes : Such as AChE and other kinases involved in cancer progression.
- Induction of apoptosis : Through activation of intrinsic apoptotic pathways in cancer cells.
- Disruption of cellular signaling : By modulating pathways associated with cell proliferation and survival.
Case Studies
| Study | Compound Tested | Biological Activity | IC50 Value |
|---|---|---|---|
| Xia et al. (2022) | Pyrazolo Derivative | Antitumor Activity | 49.85 μM |
| Science.gov (2024) | AChE Inhibitor | Cognitive Enhancement | 0.29 μM - 1.18 μM |
| MDPI Review (2022) | Various Pyrazole Compounds | Antimicrobial Activity | Not specified |
Chemical Reactions Analysis
Thioether Reactivity
The thioether group undergoes characteristic sulfur-based reactions:
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Oxidation | H<sub>2</sub>O<sub>2</sub>, acidic | Sulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-) | |
| Alkylation | Alkyl halides, base | Sulfonium salts |
For example, oxidation with hydrogen peroxide under acidic conditions converts the thioether to sulfoxide derivatives, which may alter biological activity. Alkylation with methyl iodide forms sulfonium intermediates, useful for further functionalization.
Acetamide Hydrolysis
The acetamide group participates in hydrolysis under acidic or basic conditions:
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux | Carboxylic acid + amine | |
| Basic Hydrolysis | NaOH, aqueous ethanol | Carboxylate salt + amine |
Hydrolysis yields 2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetic acid and 2-fluoroaniline. This reaction is critical for prodrug activation or metabolite formation.
Fluorophenyl Ring Reactivity
The 2-fluorophenyl group participates in electrophilic aromatic substitution (EAS) and nucleophilic displacement:
The electron-withdrawing fluorine atom directs EAS to the meta position. Defluorination under basic conditions generates reactive phenolic intermediates .
Pyrazolo[1,5-a]pyrazine Core Reactivity
The bicyclic heteroaromatic system undergoes electrophilic substitution and ring-opening reactions:
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Bromination | Br<sub>2</sub>, Fe catalyst | Brominated pyrazolo-pyrazine (C-3 or C-6) | |
| Ring-Opening | Strong acids (e.g., H<sub>2</sub>SO<sub>4</sub>) | Fragmented diamine derivatives |
Bromination at the pyrazine ring enhances electrophilicity for further coupling reactions. Ring-opening under acidic conditions generates linear diamines, useful for synthesizing polycyclic analogs.
Radical Reactions
The thioether and aromatic systems participate in radical-mediated processes:
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Thiyl Radical Formation | AIBN, heat | Crosslinked polymers or dimerization |
Thiyl radicals generated via initiators like azobisisobutyronitrile (AIBN) enable polymerization or dimerization, relevant in material science.
Biological Interactions
While not strictly chemical reactions, the compound interacts with enzymatic systems:
| Interaction | Enzyme/Receptor | Outcome | Source |
|---|---|---|---|
| CYP450 Oxidation | Liver microsomes | Hydroxylated metabolites | |
| Glutathione Conjugation | GST enzymes | Thioether-glutathione adducts (detoxification) |
Metabolic studies on analogs suggest hydroxylation at the 4-methylphenyl group and glutathione adduct formation as primary detoxification pathways .
Comparison with Similar Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core
The pyrazolo[1,5-a]pyrazine ring is a common scaffold in several analogs, with substituents influencing electronic and steric properties:
- 4-Methylphenyl (Target Compound): Enhances lipophilicity and may improve membrane permeability .
- 4-Methoxyphenyl (): The methoxy group offers electron-donating properties, which could alter binding interactions or solubility .
- 4-Chlorophenyl (): Chlorine’s bulk and electronegativity may enhance halogen bonding in target interactions .
Modifications on the Acetamide Nitrogen
The N-aryl group on the acetamide moiety varies significantly across analogs:
- 2-Fluorophenyl (Target Compound): Fluorine’s small size and high electronegativity optimize steric and electronic profiles for target engagement .
- 2-Trifluoromethylphenyl (): The CF₃ group increases lipophilicity but may reduce solubility due to its hydrophobic nature .
- 3-Methoxyphenyl (G420-0502, ): Methoxy improves solubility but could decrease potency due to reduced membrane penetration .
- 4-Phenoxyphenyl (): A bulky substituent that might hinder binding in sterically sensitive targets .
Molecular Weight and Physicochemical Properties
Key Research Findings and Implications
- Electron-Withdrawing Groups : Fluorine and chlorine substituents (e.g., 2-fluorophenyl, 4-chlorophenyl) are associated with improved target affinity and metabolic stability due to their electronegative and halogen-bonding capabilities .
- Thioether Linkage : The thioether group in the target compound may confer greater stability compared to ether or ester linkages in analogs like DPA-714 (), which are prone to hydrolysis .
- SAR Trends: Smaller substituents (e.g., 2-fluorophenyl) on the acetamide nitrogen optimize steric compatibility, while bulkier groups (e.g., 4-phenoxyphenyl) may reduce activity in constrained binding pockets .
Q & A
(Basic) What synthetic methodologies are commonly employed for the preparation of N-(2-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide?
The compound is synthesized via nucleophilic substitution or coupling reactions. A representative approach involves reacting pyrazolo[1,5-a]pyrazine derivatives with α-chloroacetamide intermediates. For example:
- Thioether formation : Reacting 4-mercapto-pyrazolo[1,5-a]pyrazine derivatives with α-chloroacetamides (e.g., N-(2-fluorophenyl)-2-chloroacetamide) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 60–80°C .
- Intermediate purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are used to isolate the product .
(Basic) Which spectroscopic and crystallographic techniques are optimal for structural characterization?
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions. For example, C–S bond lengths in thioacetamide derivatives average 1.76–1.81 Å, confirming thioether linkage .
- NMR spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), fluorophenyl substituents (δ 6.8–7.1 ppm), and methyl groups (δ 2.3–2.5 ppm) are diagnostic .
- ¹³C NMR : Carbonyl signals (C=O, δ 165–170 ppm) and pyrazine ring carbons (δ 145–160 ppm) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
(Advanced) How can reaction conditions be optimized to improve yield and purity?
Key variables include:
| Parameter | Optimized Condition | Impact |
|---|---|---|
| Solvent | DMF or acetonitrile | Enhances nucleophilicity of thiol groups |
| Temperature | 70–80°C | Balances reaction rate vs. decomposition |
| Catalyst | KI (10 mol%) | Accelerates SN2 displacement |
| Base | K₂CO₃ (2 equiv) | Neutralizes HCl byproduct |
| Post-reaction quenching with ice-water improves precipitation of crude product . |
(Advanced) What strategies address discrepancies in reported biological activity data for this compound?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for apoptosis studies) .
- Solubility adjustments : Test DMSO concentrations (<0.1% v/v) to avoid solvent toxicity .
- Metabolic stability : Pre-incubate with liver microsomes (e.g., human S9 fraction) to assess degradation .
- Reproducibility : Validate results across ≥3 independent experiments and report SEM/error bars .
(Advanced) How can structure-activity relationships (SAR) be established for pyrazolo[1,5-a]pyrazine derivatives?
- Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to modulate electronic effects .
- Bioisosteric replacement : Substitute the thioacetamide group with sulfonamide or carbamate moieties .
- Crystallographic data : Correlate steric bulk (e.g., ortho-fluorophenyl) with target binding affinity using docking studies (e.g., AutoDock Vina) .
(Advanced) What computational methods predict the reactivity of the thioacetamide moiety in medicinal chemistry applications?
- DFT calculations : B3LYP/6-31G(d) level optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular dynamics (MD) : Simulate ligand-protein binding (e.g., 100 ns trajectories in GROMACS) to assess stability of the thioether-protein interaction .
- ADMET prediction : Use SwissADME or pkCSM to estimate solubility (LogS), permeability (Caco-2), and CYP inhibition .
(Basic) What are the stability considerations for this compound under various storage conditions?
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the thioether bond .
- pH stability : Avoid extremes (pH <3 or >10) to prevent acetamide cleavage .
(Advanced) How is target engagement validated in vitro for kinase inhibition studies?
- Biochemical assays : Use ADP-Glo™ kinase assay to measure IC₅₀ values against recombinant kinases (e.g., JAK2 or EGFR) .
- Cellular thermal shift assay (CETSA) : Confirm target binding by monitoring protein denaturation shifts (ΔTm ≥2°C) .
- Western blotting : Quantify phosphorylation levels of downstream markers (e.g., STAT3 for JAK inhibitors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
